4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
4-[(4-Methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS: 39143-07-2) is a pyrazolone derivative characterized by a 4-methoxy-substituted benzylidene group attached to the pyrazol-3-one core. Its molecular formula is C₁₈H₁₅N₃O₂, with an average molecular mass of 305.33 g/mol. The compound is synthesized via condensation reactions between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and aromatic aldehydes under acidic or catalytic conditions . The methoxy group enhances electron density, influencing solubility and reactivity. Structural confirmation is typically achieved via FTIR (e.g., carbonyl stretch at ~1700 cm⁻¹), NMR, and X-ray crystallography .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)12-6-8-7-13-14-11(8)15/h2-7H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJFMPPQZKWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a condensation reaction between 4-methoxyaniline and a suitable pyrazolone derivative under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyrazolone ring can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: : Substitution reactions at the pyrazolone ring can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of pyrazolone oxides.
Reduction: : Formation of pyrazolone amines.
Substitution: : Introduction of different functional groups leading to a variety of substituted pyrazolones.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Structural and Physicochemical Properties
Table 1: Substituent Effects on Physical Properties
*Predicted using ChemDraw.
Key Observations :
- Trifluoromethyl groups increase hydrophobicity (higher LogP), reducing Lipinski compliance .
- Methoxy and dimethylamino groups improve solubility while maintaining drug-likeness .
Table 2: Comparative Antimicrobial and Antiviral Profiles
Key Observations :
Biological Activity
4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrazolone core with a methoxyaniline substituent, which is crucial for its biological activity. The molecular formula is , and it exhibits properties that may contribute to its pharmacological effects.
The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of cellular pathways. Preliminary studies suggest that it may interact with enzyme active sites, inhibiting their function and affecting downstream signaling pathways associated with inflammation and cancer progression .
Antioxidant Activity
Research has indicated that pyrazolone derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of pyrazolone derivatives. The compound has shown promising activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in various studies. It is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-[(2-methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | Structure | Moderate anti-inflammatory effects |
| 4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one | Structure | Antimicrobial and antioxidant properties |
| 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one | Structure | Notable anticancer activity |
This table illustrates that while similar compounds exhibit various biological activities, this compound stands out due to its combined anti-inflammatory and antimicrobial properties.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by Umesha et al. evaluated the antimicrobial activity of several pyrazolone derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria .
- Anti-inflammatory Research : In a model of induced arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to controls, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. Advanced Optimization :
- Catalyst Screening : Evaluate alternatives to sodium acetate (e.g., Lewis acids) to enhance reaction efficiency.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic intermediates.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Q. Basic Characterization :
Q. Advanced Techniques :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns to predict solubility and stability .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns for structural elucidation .
How does the presence of the 4-methoxyanilino group influence the compound's reactivity and stability under varying pH conditions?
Basic Reactivity :
The electron-donating methoxy group enhances nucleophilicity of the anilino moiety, favoring electrophilic aromatic substitution. Stability studies in buffered solutions (pH 3–10) reveal hydrolysis susceptibility under acidic conditions, requiring storage in neutral or alkaline media .
Q. Advanced Mechanistic Studies :
- DFT Calculations : Model charge distribution to predict sites for electrophilic attack or oxidation .
- Kinetic Studies : Monitor degradation pathways (e.g., methoxy demethylation) using LC-MS .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how does its activity compare to structural analogs?
Q. Basic Screening :
- Enzyme Inhibition : Test against cyclooxygenase (COX) or tyrosine kinases using fluorometric assays .
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria .
Q. Advanced Comparisons :
- SAR Analysis : Compare with chloro- or nitro-substituted analogs to quantify the methoxy group’s impact on bioactivity .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess selectivity .
How can computational modeling guide the design of derivatives with enhanced target affinity?
Basic Docking Studies :
Use AutoDock Vina to simulate binding to COX-2 or EGFR kinase domains, focusing on hydrogen bonding with the methoxyanilino group .
Q. Advanced Strategies :
- MD Simulations : Predict conformational stability in aqueous vs. lipid bilayer environments .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity data .
What crystallographic data are available for related pyrazolone derivatives, and how can they inform polymorph screening?
Basic Data :
Triclinic or monoclinic crystal systems are common, with π-π stacking between aromatic rings and hydrogen bonds stabilizing the dihydropyrazolone core .
Q. Advanced Polymorphism Studies :
- Solvent Screening : Test crystallization in DMSO vs. ethanol to isolate metastable forms.
- Thermal Analysis : Use DSC/TGA to identify phase transitions and hydrate formation .
How do competing reaction pathways (e.g., tautomerism, ring-opening) affect synthetic outcomes, and how can they be controlled?
Basic Tautomer Analysis :
The 2,4-dihydro-3H-pyrazol-3-one core exhibits keto-enol tautomerism, confirmed by H NMR in DMSO-d6. Stabilize the desired tautomer using non-polar solvents .
Q. Advanced Pathway Control :
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature to favor enol or keto intermediates .
- Additive Screening : Introduce chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
